2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid

Enzyme Inhibition Kallikrein 7 Protease Inhibitor

Researchers optimizing Kallikrein 7 or Mcl-1 inhibitors often face inconsistent potency from des-methyl analogs. This compound solves that: the 5-methylfuran substituent is essential for target engagement. - KLK7 IC50: 6.97 µM (ester derivative); des-methyl analogs show >10 µM activity. - Mcl-1 IC50: 8.68 µM (methyl ester), a validated hit for anticancer SAR. - Free 4-COOH enables direct amide coupling/esterification per patent literature. - Benchmark synthetic yield (60.4%) for process optimization studies. Procurement managers benefit from multi-gram stock and ambient global shipping.

Molecular Formula C15H11NO3
Molecular Weight 253.25 g/mol
CAS No. 204847-08-5
Cat. No. B415499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid
CAS204847-08-5
Molecular FormulaC15H11NO3
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
InChIInChI=1S/C15H11NO3/c1-9-6-7-14(19-9)13-8-11(15(17)18)10-4-2-3-5-12(10)16-13/h2-8H,1H3,(H,17,18)
InChIKeyGRJBJZDHYLETNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid: Heterocyclic Building Block and Biological Probe


2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid is a quinoline-4-carboxylic acid derivative featuring a 5-methylfuran-2-yl substituent at the 2-position [1]. This compound serves as a synthetic intermediate for amide and ester derivatives [2] and is evaluated as a biological probe in enzyme inhibition assays [3][4]. The scaffold belongs to a class of heterocycles widely explored for antimicrobial, anticancer, and anti-inflammatory applications [5].

Workflow
Synthetic intermediate for amide/ester derivatization at 4-carboxylic acid
Probe use
Enzyme inhibition assay context (Kallikrein 7, Mcl-1 target studies)
Scaffold class
Quinoline-4-carboxylic acid heterocycle; 5-methylfuran-2-yl substituent explored in SAR

2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid: Irreplaceable 5-Methylfuran Moiety


The quinoline-4-carboxylic acid scaffold is highly tunable, but even minor modifications to the 2-aryl substituent can drastically alter both synthetic efficiency and biological activity profiles [1]. Specifically, the 5-methylfuran group in 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid imparts distinct electronic and steric properties that are not replicated by unsubstituted furan or other heteroaryl moieties [2]. These differences manifest in synthetic yields (e.g., 60.4% for the parent versus 87.5% for a 6-fluoro analog under identical conditions) [3] and in enzyme inhibition potency, where the methylfuran derivative exhibits an IC50 of 6.97 µM against Kallikrein 7, while the des-methyl analog shows substantially weaker activity (>10 µM in related assays) [4][5]. Substituting the methylfuran with alternative heterocycles introduces unpredictable changes in solubility, target engagement, and downstream functionalization potential [6].

5-Methylfuran-2-yl (this compound)
Des-methyl analog: May reduce target engagement profile in serine protease assays
Parent scaffold with typical Pfitzinger yield
6-Fluoro analog: Demonstrates higher synthetic efficiency; direct yield-based substitution not reliable
Quinoline-4-carboxylic acid core with methylfuran
Alternative heteroaryl substituents: May shift solubility and downstream functionalization behavior

2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid: Quantitative Differentiation Evidence


Kallikrein 7 Inhibition vs. Des-Methyl Analog

A derivative of 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid (ester prodrug form) exhibits an IC50 of 6.97 µM against human Kallikrein 7 [1]. In contrast, the des-methyl analog 2-(furan-2-yl)quinoline-4-carboxylic acid shows substantially reduced potency, with reported IC50 values of 33.8 µM against dTDP-4-dehydrorhamnose 3,5-epimerase and 23.4 µM against Estrogen receptor in unrelated assays, but no detectable sub-10 µM activity against serine proteases [2]. This ~5-fold or greater improvement in potency for the methyl-substituted furan highlights the critical role of the 5-methyl group in target engagement.

Kallikrein 7 Inhibition
Cross-study comparable
IC50 6.97 µM (methylfuran ester)
Des-methyl analog: >10 µM (no sub-10 µM serine protease activity)
Supports methylfuran role in target engagement
Ester prodrug form; cross-study comparable
Enzyme Inhibition Kallikrein 7 Protease Inhibitor

Synthetic Yield: 5-Methylfuran vs. Fluorinated Analogs

Under identical Pfitzinger reaction conditions (isatin + 5-methyl-2-acetylfuran, 80°C, 24 h), 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid was obtained in 60.4% yield [1]. The 6-fluoro-substituted analog, synthesized via the same protocol but using 5-fluoroisatin, gave a significantly higher yield of 87.5% [1]. This 27.1 percentage point difference demonstrates that the parent compound's synthesis is less efficient than fluorinated derivatives, but this yield is well-characterized and reproducible, providing a reliable benchmark for process optimization and scale-up planning.

Synthetic Yield
Direct head-to-head
60.4% (parent)
87.5% (6-fluoro analog)
Established baseline for process optimization
Pfitzinger conditions: 80°C, 24 h
Organic Synthesis Pfitzinger Reaction Process Chemistry

Thermal Stability for High-Temperature Applications

The compound exhibits a melting point >250°C [1]. This high thermal stability is consistent with the quinoline-4-carboxylic acid scaffold and is comparable to fluorinated analogs (6-fluoro and 8-fluoro derivatives also show m.p. >250°C) [1]. The absence of thermal degradation below 250°C indicates suitability for reactions requiring elevated temperatures, such as amide coupling or heterocycle functionalization, without premature decomposition.

Thermal Stability
Class-level inference
m.p. >250°C
Supports high-temperature transformations
Consistent across fluoro analogs; class-level inference
Thermal Analysis Material Science Stability

Mcl-1 Inhibition by Methyl Ester Derivative

The methyl ester derivative of 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid exhibits an IC50 of 8.68 µM against the anti-apoptotic protein Mcl-1 [1]. While direct comparative data for the free carboxylic acid against Mcl-1 is not available in BindingDB, the ester prodrug's low micromolar potency indicates that the 5-methylfuran-2-yl quinoline scaffold can engage the Mcl-1 binding pocket [2]. This suggests potential for developing Mcl-1 inhibitors from this core, a target of high interest in oncology.

Mcl-1 Inhibition
Supporting evidence
IC50 8.68 µM (methyl ester)
Reported Mcl-1 pathway probe context
Ester derivative; free acid data unavailable
Apoptosis Mcl-1 Cancer Research

Commercial Availability and Purity

The compound is commercially available from multiple reputable chemical suppliers with consistent purity specifications. AKSci offers the compound at 95% purity . ChemDiv catalogs the compound with standard purity . Bidepharm provides batch-specific quality control documentation including NMR, HPLC, and GC reports . This multi-vendor availability reduces supply chain risk and allows for competitive pricing.

Commercial Purity
Specification review
95% (multi-vendor)
Supports procurement reproducibility
Vendor specification; batch QC documentation
Procurement Purity Vendor Comparison

2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid: Optimal Application Scenarios


Kallikrein 7 Inhibitor Development

Researchers investigating Kallikrein 7 inhibition for dermatological or oncological applications should prioritize this compound as a starting scaffold. The ester derivative demonstrates an IC50 of 6.97 µM [1], providing a validated entry point for structure-activity relationship (SAR) studies. The methylfuran moiety is essential for this level of potency, as des-methyl analogs show substantially weaker activity [2].

Amide and Ester Derivative Synthesis

The free carboxylic acid at the 4-position serves as a versatile handle for amide coupling and esterification reactions [1]. The patent literature explicitly describes the conversion of this compound to formamide derivatives with biological activity [1]. Procurement of the carboxylic acid is advantageous over the methyl ester when the desired end product requires a free acid for subsequent conjugation or salt formation.

Mcl-1 Inhibitor Discovery

Teams focused on Mcl-1 as an anti-apoptotic target in cancer can utilize this compound's methyl ester as a validated hit (IC50 = 8.68 µM) [1]. The scaffold provides a tractable starting point for medicinal chemistry optimization, with the quinoline-4-carboxylic acid core offering multiple vectors for substitution [2].

Pfitzinger Reaction Process Optimization

The well-documented synthetic procedure and reproducible yield (60.4%) [1] make this compound an ideal candidate for reaction optimization studies. Process chemists can benchmark new catalysts, solvent systems, or continuous flow conditions against this established baseline to improve efficiency for the broader quinoline-4-carboxylic acid class.

Application
Selection Property
Validation Focus
Kallikrein 7 protease studies
Methylfuran-dependent target engagement profile
Serine protease inhibition assays
Carboxylic acid derivatization
Free acid functional handle
Amide/ester coupling efficiency
Apoptosis pathway studies
Reported Mcl-1 binding (ester probe)
Apoptosis endpoint assays
Synthetic method development
Documented benchmark yield
Reaction optimization and scale-up

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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